molecular formula C9H9N3OS2 B1348864 5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 52494-33-4

5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol

Cat. No.: B1348864
CAS No.: 52494-33-4
M. Wt: 239.3 g/mol
InChI Key: YSTOHGZAZWZINJ-UHFFFAOYSA-N
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Description

5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms in its ring structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Chemical Reactions Analysis

5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:

Scientific Research Applications

5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol has several scientific research applications:

Comparison with Similar Compounds

5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol is unique due to its specific structural features and diverse biological activities. Similar compounds include:

Overall, this compound stands out due to its broad range of applications and unique chemical properties.

Properties

IUPAC Name

5-(2-methoxyanilino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c1-13-7-5-3-2-4-6(7)10-8-11-12-9(14)15-8/h2-5H,1H3,(H,10,11)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTOHGZAZWZINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351693
Record name 5-(2-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828684
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

52494-33-4
Record name NSC246974
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246974
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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